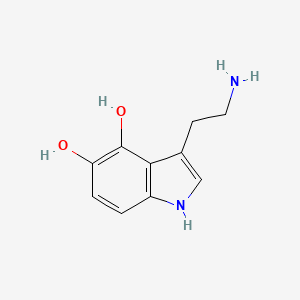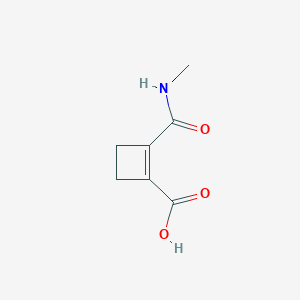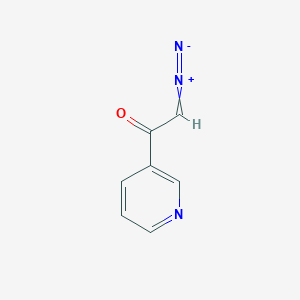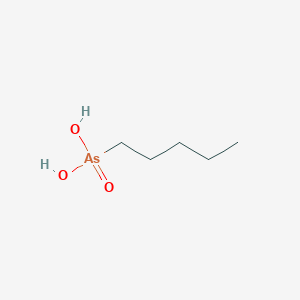![molecular formula C24H19S2+ B14673430 Sulfonium, diphenyl[4-(phenylthio)phenyl]- CAS No. 47480-44-4](/img/structure/B14673430.png)
Sulfonium, diphenyl[4-(phenylthio)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonium, diphenyl[4-(phenylthio)phenyl]- is a chemical compound with the molecular formula C24H19S2+. It is known for its unique structure, which includes a sulfonium ion bonded to diphenyl and phenylthio groups. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfonium, diphenyl[4-(phenylthio)phenyl]- typically involves the reaction of diphenyl sulfide with a phenylthio compound under specific conditions. One common method includes the use of a strong acid to facilitate the formation of the sulfonium ion. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of sulfonium, diphenyl[4-(phenylthio)phenyl]- often involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process may include purification steps such as crystallization or distillation to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfonium, diphenyl[4-(phenylthio)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of thiols or sulfides.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Applications De Recherche Scientifique
Sulfonium, diphenyl[4-(phenylthio)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and photoinitiation.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and coatings .
Mécanisme D'action
The mechanism of action of sulfonium, diphenyl[4-(phenylthio)phenyl]- involves its interaction with molecular targets and pathways within cells. The sulfonium ion can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, including the inhibition of enzyme activity or the disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl sulfoxide: Similar in structure but contains a sulfoxide group instead of a sulfonium ion.
Phenylthio diphenyl sulfone: Contains a sulfone group and is used in similar applications.
Thiophenoxy diphenyl sulfonium: Another sulfonium compound with a different substitution pattern.
Uniqueness
Sulfonium, diphenyl[4-(phenylthio)phenyl]- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to act as a catalyst and its potential biological activities make it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
47480-44-4 |
|---|---|
Formule moléculaire |
C24H19S2+ |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
diphenyl-(4-phenylsulfanylphenyl)sulfanium |
InChI |
InChI=1S/C24H19S2/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H/q+1 |
Clé InChI |
OWZDULOODZHVCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


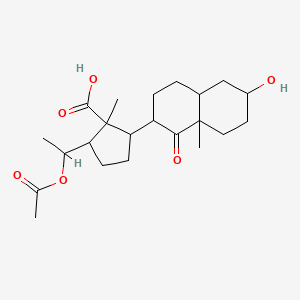

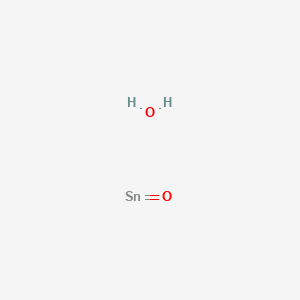
![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)
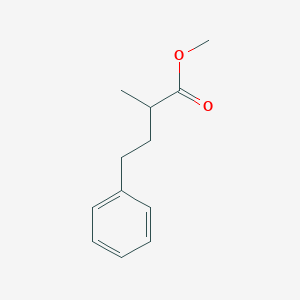
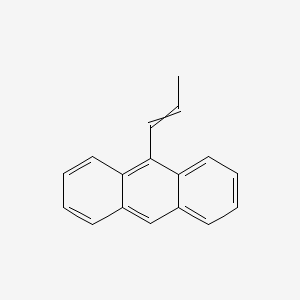
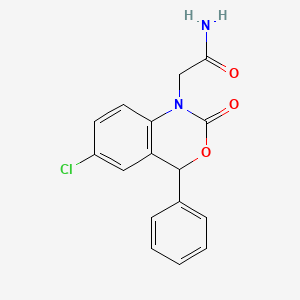
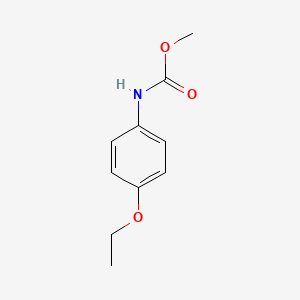
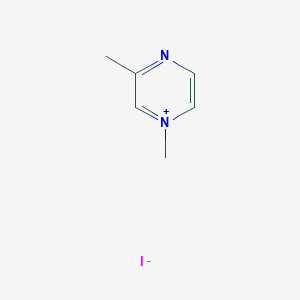
![4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14673402.png)
